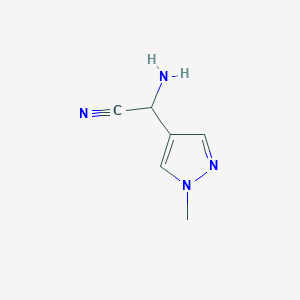

2-Amino-2-(1-Methyl-1H-pyrazol-4-yl)acetonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

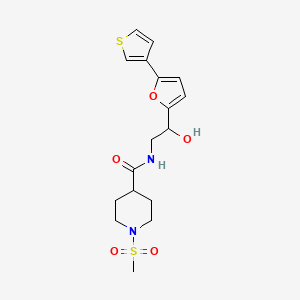

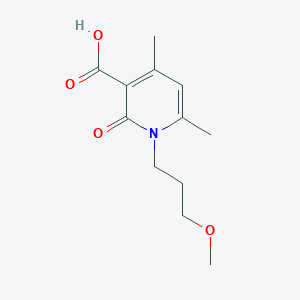

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is a chemical compound with the molecular formula C6H8N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the development of biologically active compounds.

Industry: It is utilized in the production of agrochemicals and other industrial products.

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes such asNicotinamide phosphoribosyltransferase (NAMPT) and Colony Stimulating Factor-1 Receptor (CSF-1R) , which play crucial roles in biological processes including metabolism, aging, and immune response.

Mode of Action

This is supported by a molecular simulation study of a similar compound, which showed a desirable fitting pattern in the active site of a target protein .

Biochemical Pathways

Given the potential targets, it may influence theNAD+ salvage pathway and the immune response pathway . The downstream effects of these pathways include regulation of cellular metabolism, aging processes, and immune responses.

Pharmacokinetics

Its physical form as a colorless to yellow liquid or semi-solid or solid or lump suggests that it may have different bioavailability profiles depending on its formulation and route of administration.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. For instance, its storage temperature is recommended to be at refrigerator conditions , suggesting that it may be sensitive to heat.

Biochemische Analyse

Biochemical Properties

It is known that pyrazole derivatives, which include this compound, have a broad range of chemical and biological properties . They have been reported to show antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Cellular Effects

It is known that pyrazole derivatives can affect different cellular components negatively . For instance, they can increase oxidative stress, which negatively affects cellular components .

Molecular Mechanism

It is known that pyrazole derivatives can form both linear and cyclic oligomers in solution . The associations between pyrazole molecules depend strongly on the type of solvent .

Temporal Effects in Laboratory Settings

It is known that this compound is stored in a refrigerator, suggesting that it may be sensitive to temperature .

Dosage Effects in Animal Models

It is known that pyrazole derivatives have preventive effects on myocardial injury following ischemia and reperfusion in animal models .

Metabolic Pathways

It is known that pyrazole derivatives are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .

Transport and Distribution

It is known that pyrazole derivatives can form both linear and cyclic oligomers in solution , which may influence their transport and distribution.

Subcellular Localization

It is known that pyrazole derivatives can form both linear and cyclic oligomers in solution , which may influence their subcellular localization.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of hydroxymethyl-4-amino-1H-pyrazole . This reaction typically requires specific conditions, such as the presence of a suitable solvent and a nucleophile.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as microwave-assisted reactions or the use of heterogeneous catalytic systems . These methods are designed to enhance the efficiency and yield of the synthesis process while minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile include:

Uniqueness

What sets 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its amino and nitrile groups, in particular, contribute to its versatility in various chemical reactions and its potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-amino-2-(1-methylpyrazol-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-10-4-5(3-9-10)6(8)2-7/h3-4,6H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJJGKLBWFQCQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2457589.png)

![(E)-4-(Dimethylamino)-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]but-2-enamide](/img/structure/B2457592.png)

![1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2457593.png)

![2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2457596.png)

![2-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2457599.png)

![2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2457600.png)

![Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate](/img/structure/B2457604.png)

![N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2457606.png)